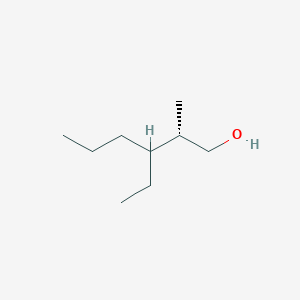![molecular formula C16H13NO3 B2891713 1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 439094-07-2](/img/structure/B2891713.png)
1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzisoxazole, a type of organic compound that contains a benzene-fused isoxazole ring structure . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (–OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. The benzisoxazole ring and the methoxyphenyl group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally . These properties can be influenced by factors such as the functional groups present in the molecule and the overall molecular structure .Aplicaciones Científicas De Investigación
Organic Synthesis
Compounds with similar structures have been used in organic synthesis. For instance, all four stereoisomers of tryptoline or tetrahydro-β-carboline were synthesized in high yields by the catalyst-free amidation of methyl ester using methylamine under mild conditions .
Cytotoxicity Studies
The stereochemistry of derivatives is clearly related to cell viability. This suggests that “1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” could potentially be used in cytotoxicity studies .
Anti-HIV Research
Heterocycles based on the 1,2,3-triazole moiety, which is structurally similar to benzisoxazole, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .
Antitubercular Research
Similarly, these heterocycles have also shown potential in antitubercular activities .
Antiviral Research
The antiviral properties of these heterocycles could suggest potential antiviral applications for "1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone" .
Antibacterial Research
The antibacterial activities of these heterocycles could suggest potential antibacterial applications for "1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone" .
Anticancer Research
The anticancer activities of these heterocycles could suggest potential anticancer applications for "1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone" .
Estrogen Receptor Binding
Compounds with similar structures have been studied for their ability to bind with the estrogen receptor . This suggests that “1-[3-(4-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone” could potentially be used in research related to hormone receptors.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(18)12-5-8-15-14(9-12)16(20-17-15)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLZCHBTCKTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)
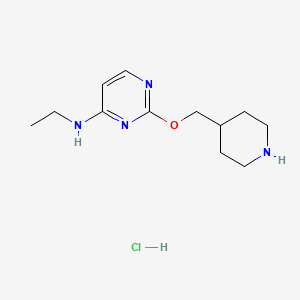
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)

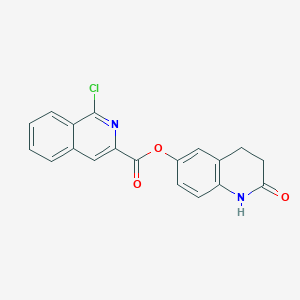
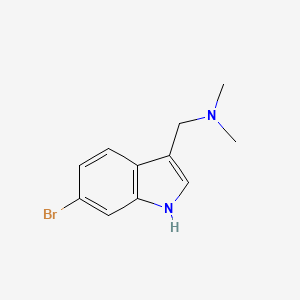
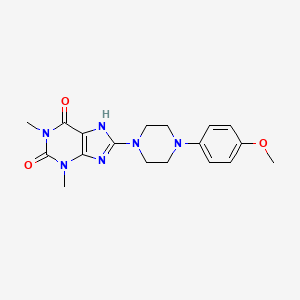
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2891642.png)
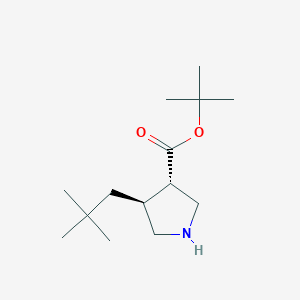

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2891647.png)
